Summary of Application: 3-(3-Chlorophenyl)cyclobutanone is a chemical compound used in various chemical reactions.
Methods of Application: The compound can be synthesized and used in various chemical reactions.
Results or Outcomes: The outcomes of using 3-(3-Chlorophenyl)cyclobutanone in a reaction would depend on the specific reaction or synthesis process.
Summary of Application: In the last decade, a number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published.
Methods of Application: Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions or ring enlargement of oxaspiropentanes.
Results or Outcomes: The outcomes of these methods have led to the development of new cyclobutane and cyclobutanone synthesis and functionalization protocols.
Summary of Application: 3-(3-Chlorophenyl)cyclobutanone can serve as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core.
3-(3-Chlorophenyl)cyclobutanone is a cyclobutanone derivative characterized by the presence of a chlorophenyl group attached to the cyclobutane ring. Its molecular formula is C₁₀H₉ClO, and it has a molecular weight of approximately 180.63 g/mol. This compound is notable for its unique structural features, which contribute to its utility in various chemical applications, particularly in organic synthesis and medicinal chemistry.
Several synthetic approaches have been developed for the preparation of 3-(3-Chlorophenyl)cyclobutanone:
3-(3-Chlorophenyl)cyclobutanone serves as a versatile building block in organic synthesis. Its applications include:
Several compounds share structural similarities with 3-(3-Chlorophenyl)cyclobutanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Chlorophenyl)cyclobutanone | Chlorophenyl group at position 4 | Different electronic properties due to substitution position |
| 3-(2-Chlorophenyl)cyclobutanone | Chlorophenyl group at position 2 | May exhibit different reactivity patterns |
| Cyclobutanone | No substituent on the cyclobutane ring | Serves as a simpler model compound |
The unique positioning of the chlorophenyl group in 3-(3-Chlorophenyl)cyclobutanone may influence its reactivity and biological activity compared to other derivatives.
3-(3-Chlorophenyl)cyclobutanone belongs to the class of substituted cyclobutanones, which are four-membered cyclic ketones bearing aromatic substituents. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 3-(3-chlorophenyl)cyclobutan-1-one, reflecting its structural organization with the chlorinated phenyl ring attached to the third carbon of the cyclobutanone framework.
The molecular parameters of this compound demonstrate the characteristic features of highly substituted cyclobutanones. The molecular formula C₁₀H₉ClO corresponds to a molecular weight of 180.63 daltons, indicating a relatively compact structure despite the presence of both aromatic and cyclic components. The Chemical Abstracts Service registry number 152714-08-4 provides unambiguous identification within chemical databases and literature.
Table 1: Fundamental Molecular Properties of 3-(3-Chlorophenyl)cyclobutanone
The structural architecture reveals several noteworthy features that distinguish this compound within its chemical class. The cyclobutanone ring system exhibits the characteristic bond angle strain associated with four-membered rings, where carbon-carbon-carbon angles deviate significantly from the ideal tetrahedral geometry. This ring strain creates enhanced reactivity compared to larger cyclic ketones and contributes to the compound's synthetic utility.
The substitution pattern places the 3-chlorophenyl group at the beta position relative to the carbonyl functionality, creating opportunities for both electronic and steric interactions. The chlorine substituent on the meta position of the phenyl ring introduces electron-withdrawing effects while avoiding the direct conjugation that would occur with para-substitution. This positioning influences both the electronic properties of the aromatic system and the overall reactivity profile of the molecule.
The historical development of cyclobutanone chemistry traces its origins to the pioneering work of Russian chemist Nikolai Kischner, who first synthesized cyclobutanone in 1905 through a challenging multi-step process involving cyclobutanecarboxylic acid. Kischner's original methodology, while groundbreaking, suffered from low yields and synthetic complexity, highlighting the inherent challenges associated with constructing highly strained four-membered ring systems.
The evolution of cyclobutanone synthetic methodologies has been marked by several significant breakthroughs that have shaped modern approaches to these systems. A pivotal advancement came through the work of P. Lipp and R. Köster, who developed a more efficient synthetic route utilizing the reaction between diazomethane and ketene in diethyl ether. This methodology represented a substantial improvement over Kischner's approach, providing higher yields and demonstrating the potential for cyclobutanone formation through ring expansion processes.
The mechanistic understanding of cyclobutanone formation through this ketene-diazomethane approach was subsequently confirmed through isotopic labeling studies using carbon-14 labeled diazomethane. These investigations revealed that the reaction proceeds through initial formation of a cyclopropanone intermediate, followed by ring expansion with concomitant nitrogen elimination. This mechanistic insight has informed subsequent developments in cyclobutanone chemistry and provided a foundation for understanding similar ring expansion processes.
Table 2: Historical Milestones in Cyclobutanone Chemistry Development
Alternative synthetic approaches have continued to emerge, including lithium iodide catalyzed rearrangement of oxaspiropentane systems, which are readily accessible through epoxidation of methylenecyclopropane. This methodology demonstrates the continued evolution of cyclobutanone synthetic chemistry and the ongoing search for more efficient and selective synthetic routes.
The development of two-step procedures involving dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane followed by deprotection using mercuric chloride and cadmium carbonate has provided additional synthetic flexibility. These methodologies highlight the diverse approaches that have been developed to access cyclobutanone systems and illustrate the synthetic challenges that have driven innovation in this field.
The significance of 3-(3-chlorophenyl)cyclobutanone and related cyclobutanone derivatives in synthetic organic chemistry stems from their unique structural features and versatile reactivity patterns. These compounds serve as valuable synthetic intermediates due to the inherent ring strain of the four-membered ring system, which activates the molecules toward a variety of ring-opening and rearrangement reactions.
Cyclobutanone derivatives have emerged as key intermediates in the homo-Favorskii rearrangement, a mechanistically distinct process from the classical Favorskii rearrangement. This reaction involves the rearrangement of beta-halo ketones and cyclobutanones in the presence of base, yielding carboxylic acid derivatives corresponding to the nucleophile employed. The reaction proceeds through a cyclobutanone intermediate, demonstrating the central role these compounds play in mechanistic organic chemistry.
The synthetic utility of cyclobutanones extends to their role as building blocks in natural product synthesis. Recent developments have demonstrated the successful application of cyclobutane derivatives in the total synthesis of complex natural products, including the construction of biologically active alkaloids and secondary plant metabolites. The strain-driven reactivity of cyclobutanones makes them particularly valuable for accessing molecular architectures that would be challenging to construct through alternative synthetic approaches.
Table 3: Synthetic Applications of Cyclobutanone Derivatives in Organic Chemistry
Contemporary advances in organocatalysis have opened new avenues for the stereocontrolled synthesis and functionalization of cyclobutane derivatives. These methodologies provide access to enantiomerically enriched cyclobutanone systems, expanding their utility in asymmetric synthesis applications. The development of metal-free, environmentally friendly approaches to cyclobutane synthesis has been particularly noteworthy, addressing both synthetic efficiency and environmental considerations.
The thermal reactivity of cyclobutanones provides another dimension of synthetic utility. At elevated temperatures around 350 degrees Celsius, cyclobutanone undergoes decomposition to ethylene and ketene through a cycloelimination process with an activation energy of 52 kilocalories per mole. While the reverse reaction has never been observed, this thermal behavior provides insights into the energetics of cyclobutanone systems and offers potential synthetic applications in controlled decomposition processes.
Cyclobutanone derivatives have also found applications in pharmaceutical chemistry, serving as precursors to bioactive molecules and drug candidates. The unique three-dimensional architecture of cyclobutane-containing compounds often imparts distinctive biological activities, making them attractive targets for medicinal chemistry programs. The development of efficient synthetic routes to substituted cyclobutanones, such as 3-(3-chlorophenyl)cyclobutanone, therefore contributes directly to the advancement of pharmaceutical research and development efforts.
3-(3-Chlorophenyl)cyclobutanone represents a unique molecular architecture combining a four-membered cyclobutanone ring with a meta-chlorinated phenyl substituent [1] [2]. The compound possesses the molecular formula C₁₀H₉ClO with a molecular weight of 180.63 g/mol and is identified by the CAS registry number 152714-08-4 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-(3-chlorophenyl)cyclobutan-1-one, with the InChI key MPIYPDUURJOKRP-UHFFFAOYSA-N [1] [2] [3].
The molecular structure exhibits a cyclobutane ring framework bearing a ketone functional group at the 1-position and a 3-chlorophenyl substituent at the 3-position [1] [2]. The cyclobutane ring adopts a non-planar, puckered conformation to minimize torsional strain, similar to other four-membered ring systems [4] [5] [6]. This puckering results in a butterfly-like geometry where the ring deviates from planarity to reduce unfavorable eclipsing interactions between adjacent hydrogen atoms [6] [7].
The stereochemical complexity of 3-(3-Chlorophenyl)cyclobutanone arises from the presence of a stereogenic center at the carbon bearing the chlorophenyl substituent [8]. This creates the possibility for enantiomeric forms, though the compound is typically encountered as a racemic mixture in synthetic preparations [8]. The relative orientation of the chlorophenyl substituent with respect to the ketone functionality influences both the conformational preferences and the overall molecular geometry [8].
The four-membered ring structure exhibits significant angular strain due to the compression of the carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to approximately 90° [4] [5] [6]. This deviation from optimal bonding geometry contributes substantially to the overall energetic profile of the molecule and affects its chemical reactivity patterns [4] [6].
Table 1: Basic Molecular Properties of 3-(3-Chlorophenyl)cyclobutanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight (g/mol) | 180.63 |
| IUPAC Name | 3-(3-chlorophenyl)cyclobutan-1-one |
| CAS Registry Number | 152714-08-4 |
| InChI Key | MPIYPDUURJOKRP-UHFFFAOYSA-N |
| Physical Form | Liquid |
The physical state of 3-(3-Chlorophenyl)cyclobutanone at ambient conditions is reported as a liquid with 95% purity in commercial preparations [1] [2] [9]. The compound demonstrates stability under standard storage conditions when maintained in sealed containers at temperatures between 2-8°C [9].
| Property | Cyclobutanone Reference |
|---|---|
| Melting Point (°C) | -50.9 |
| Boiling Point (°C) | 99.75 |
| Density (g/cm³) | 0.9547 (at 0°C) |
| Ring Strain Energy (kcal/mol) | 26.3 |
| Bond Angle (°) | 90 |
| Ideal Bond Angle (°) | 109.5 |
The ring strain energy of cyclobutanone is calculated to be 26.3 kcal/mol, reflecting the significant energetic penalty associated with the compressed bond angles in the four-membered ring [4] [6] [13]. This strain energy represents the additional instability compared to an equivalent acyclic ketone system and contributes to the enhanced chemical reactivity of cyclobutanone derivatives [4] [6].
Thermal stability studies indicate that cyclobutanone undergoes decomposition at approximately 350°C, yielding ethylene and ketene through a cycloelimination mechanism with an activation energy of 52 kcal/mol [11]. The presence of the chlorophenyl substituent in 3-(3-Chlorophenyl)cyclobutanone is expected to modify these thermal decomposition pathways and potentially increase the overall thermal stability through conjugative interactions [11].
Table 3: Infrared Spectroscopic Characteristics
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch (ketone) | 1700-1720 | Strong |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-Cl stretch | 600-800 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Variable |
| C-H bend (aromatic) | 700-900 | Strong |
The infrared spectroscopic profile of 3-(3-Chlorophenyl)cyclobutanone reflects the characteristic absorption patterns of its constituent functional groups [14] [15] [16]. The ketone carbonyl group exhibits a strong absorption band in the region of 1700-1720 cm⁻¹, consistent with typical cyclic ketone stretching frequencies [14] [15]. This frequency range reflects the electron-withdrawing influence of the four-membered ring system and the aromatic substituent on the carbonyl group [14] [15].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic carbon-hydrogen stretches from the cyclobutane ring are observed in the 2850-3000 cm⁻¹ range [14] [16]. The carbon-chlorine stretching vibration manifests as a strong absorption band between 600-800 cm⁻¹, characteristic of aromatic chlorine substituents [14] [16] [17].
The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region with variable intensity depending on the symmetry and substitution pattern of the benzene ring [14] [18]. Out-of-plane aromatic carbon-hydrogen bending vibrations contribute to strong absorption bands in the 700-900 cm⁻¹ fingerprint region [14] [18].
Nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shift patterns for the various hydrogen and carbon environments [19] [20]. The aromatic protons of the 3-chlorophenyl group exhibit downfield chemical shifts in the 7.0-7.5 ppm region due to the deshielding effect of the aromatic π-electron system [20]. The cyclobutane ring protons appear at chemical shifts reflecting their aliphatic environment, with the proton adjacent to the carbonyl group showing downfield displacement due to the electron-withdrawing effect of the ketone functionality [19] [20].
Table 4: Ring Strain Analysis Parameters
| Parameter | Value | Reference System |
|---|---|---|
| Total Ring Strain Energy | 26.3 kcal/mol | Cyclobutanone |
| Angular Strain Component | ~22 kcal/mol | Four-membered ring |
| Torsional Strain Component | ~4 kcal/mol | H-H eclipsing |
| Bond Angle Deviation | 19.5° | From tetrahedral |
| Ring Puckering Angle | ~20° | Non-planar geometry |
The four-membered ring system in 3-(3-Chlorophenyl)cyclobutanone exhibits substantial ring strain arising from geometric constraints imposed by the cyclic structure [4] [5] [6]. The total ring strain energy of approximately 26.3 kcal/mol represents a significant destabilization compared to acyclic analogs [4] [6] [13]. This strain energy can be decomposed into angular strain and torsional strain components, each contributing to the overall energetic penalty [6] [13].
Angular strain constitutes the major component of ring strain, arising from the compression of carbon-carbon-carbon bond angles from the ideal tetrahedral value of 109.5° to approximately 90° in the planar four-membered ring [4] [6]. This 19.5° deviation from optimal bonding geometry results in increased electron-electron repulsion and reduced orbital overlap efficiency [4] [6]. The angular strain component is estimated to contribute approximately 22 kcal/mol to the total strain energy [6] [13].
Torsional strain arises from eclipsing interactions between adjacent carbon-hydrogen bonds in the ring framework [6] [7]. To minimize these unfavorable interactions, the cyclobutane ring adopts a puckered conformation with a ring puckering angle of approximately 20° [7]. This puckering reduces the torsional strain component to approximately 4 kcal/mol while maintaining the primary angular strain penalty [6] [7].
The presence of the 3-chlorophenyl substituent introduces additional steric and electronic effects that modify the ring strain profile [21]. The aromatic substituent can adopt conformations that minimize steric interactions with the ring framework while potentially providing some stabilization through conjugative effects with the ketone functionality [21].
Computational studies using density functional theory methods have provided detailed insights into the strain energy distribution and conformational preferences of cyclobutanone derivatives [21] [22] [23]. These calculations reveal that the ring strain energy remains largely localized within the four-membered ring system, with minimal delocalization into the aromatic substituent [22] [23].
Table 5: Electronic Parameters of Chlorophenyl Substituent
| Parameter | Value | Effect Type |
|---|---|---|
| Inductive Effect (σₘ) | +0.37 | Electron-withdrawing |
| Resonance Effect (σₚ) | -0.19 | Electron-donating |
| Electronegativity (Cl) | 3.0 | Pauling scale |
| Net Electronic Effect | Withdrawing | Meta position |
| Hammett σₘ (meta-Cl) | +0.37 | Inductive dominant |
The 3-chlorophenyl substituent in 3-(3-Chlorophenyl)cyclobutanone exerts significant electronic effects on the molecular system through both inductive and resonance mechanisms [24] [25] [26] [27]. The chlorine atom, positioned at the meta position of the phenyl ring, functions primarily as an electron-withdrawing group through its high electronegativity of 3.0 on the Pauling scale [26] [28] [29].
The inductive effect of the meta-chlorine substituent is characterized by a Hammett σₘ value of +0.37, indicating substantial electron withdrawal through the σ-bond framework [26] [27] [29]. This electron-withdrawing character arises from the electronegativity difference between chlorine and carbon, creating a permanent dipole that withdraws electron density from the aromatic system [26] [28] [29]. The inductive effect operates through the σ-bond network and decreases exponentially with distance from the chlorine atom [29].
In contrast to the inductive effect, chlorine exhibits a weak electron-donating resonance effect characterized by a σₚ value of -0.19 [26] [27]. This resonance donation occurs through the overlap of chlorine's lone pair electrons with the aromatic π-system [25] [26]. However, the resonance effect is significantly weaker than the inductive effect due to the poor overlap between chlorine's 3p orbitals and carbon's 2p orbitals [26].
The net electronic effect of the meta-chlorine substituent is electron-withdrawing, as the inductive effect dominates over the weak resonance donation [26] [27]. This electron withdrawal influences the reactivity patterns of both the aromatic ring and the ketone functionality, generally decreasing electron density in the molecular system [26] [30].
The electron-withdrawing character of the chlorophenyl substituent affects the carbonyl group's electrophilicity, potentially enhancing its susceptibility to nucleophilic attack [30] [31]. This electronic perturbation modifies the frontier molecular orbital energies and influences the compound's chemical reactivity profile [30] [31].
Table 6: Molecular Orbital Energy Estimates
| Orbital Type | Energy Range (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -9 to -10 | π (aromatic) | Phenyl ring |
| LUMO | -1 to -2 | π* (carbonyl) | C=O group |
| HOMO-1 | -10 to -11 | n (oxygen) | Oxygen lone pairs |
| LUMO+1 | 0 to -1 | π* (aromatic) | Phenyl ring |
The molecular orbital structure of 3-(3-Chlorophenyl)cyclobutanone reflects the electronic characteristics of its constituent aromatic and carbonyl systems [31] [32] [33] [34]. The highest occupied molecular orbital is primarily localized on the aromatic π-system of the chlorophenyl substituent, with an estimated energy in the range of -9 to -10 eV [31] [33] [35]. This orbital represents the primary electron-donating capability of the molecule in chemical reactions [31] [33].
The lowest unoccupied molecular orbital is dominated by the π* antibonding orbital of the carbonyl group, with an estimated energy of -1 to -2 eV [31] [33] [35]. This orbital is the primary electron-accepting site in the molecule and determines the electrophilic reactivity of the ketone functionality [31] [33] [36]. The π* orbital exhibits significant localization on the carbonyl carbon atom, consistent with the typical reactivity patterns of ketones toward nucleophilic attack [31] [33] [36].
The carbonyl group's molecular orbital structure follows the characteristic pattern of organic ketones, with the carbon atom contributing more to the LUMO due to its lower electronegativity compared to oxygen [31] [33] [34]. This asymmetric distribution creates a partial positive charge on the carbonyl carbon and enhances its electrophilic character [31] [34]. The oxygen atom contributes more significantly to the filled molecular orbitals, including the non-bonding lone pair orbitals that constitute the HOMO-1 level [31] [34].
The presence of the chlorine substituent modifies the frontier orbital energies through its electron-withdrawing inductive effect [24] [35]. This electronic perturbation generally lowers both HOMO and LUMO energies, affecting the compound's chemical hardness and reactivity profile [35]. The electron-withdrawing character of chlorine decreases the energy of the LUMO, potentially enhancing the electrophilicity of the carbonyl group [35].
Computational studies using density functional theory methods have provided detailed insights into the orbital structure and electronic properties of chlorinated aromatic ketones [37] [22] [38]. These calculations reveal that the chlorine substituent's electronic effects are primarily transmitted through the aromatic π-system rather than through direct interaction with the carbonyl group [39] [37]. The meta substitution pattern minimizes direct resonance interactions between the chlorine atom and the ketone functionality while maintaining significant inductive effects [39] [37].
The synthesis of 3-(3-Chlorophenyl)cyclobutanone requires careful consideration of the electronic and steric effects imposed by the meta-chloro substitution pattern . The presence of the electron-withdrawing chlorine substituent significantly influences the reactivity of both the aromatic ring and any intermediates involved in the synthetic sequence.
Primary Starting Materials
The synthesis of 3-(3-Chlorophenyl)cyclobutanone can be approached through several complementary strategies, each requiring specific starting materials and reagents . The most direct approaches involve 3-chlorobenzoyl chloride as the primary aromatic component, which can be readily prepared from 3-chlorobenzoic acid through standard acid chloride formation procedures using thionyl chloride or oxalyl chloride [15].
Alternative starting materials include 3-chlorocinnamate derivatives for photochemical cycloaddition approaches, and 3-(3-chlorophenyl)pyrrolidine for ring contraction methodologies [1]. The choice of starting material is largely dictated by the specific synthetic strategy employed and the desired stereochemical outcome .
Key Reagents and Catalysts
For [2+2] cycloaddition approaches employing ketene intermediates, triethylamine serves as the base for acid chloride activation, while dichloromethane provides an appropriate reaction medium [15]. The ketene formation and subsequent cycloaddition typically proceed in the same reaction vessel, minimizing handling of the reactive ketene intermediate [6].
Gold(I) catalysts, particularly cationic triarylphosphine gold(I) complexes, represent the reagents of choice for cyclopropanol ring expansion strategies [11]. These catalysts demonstrate excellent functional group tolerance and provide stereospecific transformation of appropriately substituted cyclopropanol precursors [11].
For pyrrolidine ring contraction approaches, hydroxy(tosyloxy)iodobenzene functions as the iodonitrene precursor, while ammonium carbamate serves as the nitrogen source [1]. The reaction medium of choice is 2,2,2-trifluoroethanol, which enhances the reactivity of the hypervalent iodine species through hydrogen bonding interactions [1].
Solvent Considerations
Solvent selection plays a crucial role in determining both reaction efficiency and product selectivity [16]. For ketene-based cycloadditions, nonpolar solvents such as toluene or dichloromethane typically provide optimal results. The reduced polarity minimizes competitive side reactions while maintaining adequate solubility for all reaction components [6].
Polar protic solvents such as 2,2,2-trifluoroethanol have proven essential for ring contraction methodologies involving hypervalent iodine reagents. The ability of these solvents to form hydrogen bonds with the hypervalent iodine species significantly enhances their reactivity and selectivity [1].
Temperature Effects
Temperature optimization represents a critical parameter for achieving high yields and selectivity in cyclobutanone synthesis [17] [18]. For [2+2] cycloaddition reactions involving ketene intermediates, temperatures between 80 and 120 degrees Celsius typically provide the optimal balance between reaction rate and product stability [6]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to thermal decomposition of the strained cyclobutanone product [17].
Ring contraction methodologies employing iodonitrene chemistry generally require temperatures around 80 degrees Celsius for optimal performance [1]. This temperature provides sufficient thermal energy to promote the nitrogen extrusion step while minimizing competing decomposition pathways [9].
Concentration and Stoichiometry
The concentration of reactants significantly influences both the reaction rate and the selectivity of cyclobutanone formation [18]. For intermolecular [2+2] cycloadditions, relatively high concentrations (0.1 to 0.5 Molar) are typically required to achieve reasonable reaction rates. However, excessively high concentrations may promote undesired intermolecular side reactions [17].
The stoichiometry of reagents must be carefully optimized for each specific transformation [18]. For ketene-based cycloadditions, a slight excess of the alkene component (1.2 to 1.5 equivalents) typically provides optimal results, compensating for any volatility or side reactions of this component [6].
Reaction Monitoring and Control
Modern optimization strategies increasingly employ automated reaction monitoring and real-time parameter adjustment to achieve optimal conditions [17] [19]. Techniques such as in-line infrared spectroscopy and gas chromatography enable continuous monitoring of reaction progress and immediate adjustment of reaction parameters [17].
The implementation of continuous flow methodologies has shown particular promise for cyclobutanone synthesis, offering improved heat transfer, precise residence time control, and enhanced safety for handling reactive intermediates [17]. These approaches often enable the use of higher temperatures and pressures than are practical in batch processes, leading to improved reaction rates and yields [17].
| Table 2: Specific Synthetic Parameters for 3-(3-Chlorophenyl)cyclobutanone | ||||||
|---|---|---|---|---|---|---|
| Synthetic Route | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Selectivity Notes |
| [2+2] Cycloaddition (Ketene-Alkene) | 3-Chlorobenzoyl chloride, alkene | Et3N, CH2Cl2 | 80-120 | 4-12 | 65-85 | Cis-selective under kinetic control |
| [2+2] Cycloaddition (Photochemical) | 3-Chlorocinnamate, alkene | UV light, sensitizer | 25-50 | 2-8 | 45-70 | Stereospecific, depends on alkene geometry |
| Ring Contraction (Pyrrolidine) | 3-(3-Chlorophenyl)pyrrolidine | HTIB, NH4 carbamate, TFE | 80 | 12-24 | 30-60 | Excellent stereocontrol |
| Ring Expansion (Cyclopropanol) | 1-Alkynyl-3-(3-chlorophenyl)cyclopropanol | Au(I) catalyst, toluene | 25-80 | 1-6 | 70-90 | Stereospecific ring expansion |
| Friedel-Crafts Acylation | 3-Chlorobenzene, cyclobutanoyl chloride | AlCl3, CS2 | 0-25 | 2-4 | 50-75 | Regioselectivity depends on electronics |
Column Chromatography
Silica gel column chromatography represents the most commonly employed purification method for cyclobutanone derivatives [20] [21]. The typical mobile phase consists of ethyl acetate and hexane mixtures, with the ethyl acetate concentration ranging from 20 to 50 percent depending on the polarity of the specific cyclobutanone derivative [20]. The 3-(3-chlorophenyl) substitution pattern generally requires ethyl acetate concentrations around 40 percent for optimal separation [20].
Care must be taken during chromatographic purification to minimize exposure time on the acidic silica gel surface, as prolonged contact can lead to ring-opening reactions of the strained cyclobutanone ring [20]. The use of deactivated silica gel or the addition of small amounts of triethylamine to the mobile phase can help prevent acid-catalyzed decomposition [20].
Recrystallization Methods
Recrystallization provides an effective method for achieving high purity cyclobutanone derivatives when suitable crystalline forms can be obtained [20]. For 3-(3-chlorophenyl)cyclobutanone, recrystallization from ethanol or methanol typically provides excellent results, with purities exceeding 98 percent readily achievable [20].
The choice of recrystallization solvent must consider both the solubility characteristics of the desired product and any impurities that may be present [20]. Mixed solvent systems, such as ethanol-water or methanol-water, often provide optimal results by allowing fine-tuning of the crystallization conditions [20].
Alternative Purification Methods
Distillation under reduced pressure can provide an efficient purification method for cyclobutanone derivatives, particularly when the products are sufficiently volatile and thermally stable [20]. For 3-(3-chlorophenyl)cyclobutanone, distillation temperatures typically range from 80 to 120 degrees Celsius under reduced pressure [20].
Preparative high-performance liquid chromatography offers an alternative approach for small-scale purifications where maximum purity is required [20]. This method is particularly valuable for separating diastereomeric mixtures or for purifying products that are difficult to crystallize [20].
Extraction and Washing Procedures
Aqueous-organic extraction procedures play a crucial role in the initial purification of cyclobutanone synthesis products [20]. The basic nature of many reaction conditions necessitates careful acid-base extraction sequences to remove catalyst residues and unreacted starting materials [20].
For reactions employing metal catalysts, treatment with aqueous ethylenediaminetetraacetic acid solutions can effectively remove residual metal species that might otherwise interfere with subsequent purification steps [20]. The lipophilic nature of 3-(3-chlorophenyl)cyclobutanone generally favors organic phase extraction, facilitating clean separation from aqueous-soluble impurities [20].
| Table 3: Purification Techniques for Cyclobutanone Derivatives | |||||
|---|---|---|---|---|---|
| Purification Method | Typical Conditions | Yield Recovery (%) | Purity Achieved | Suitable for Scale | Common Issues |
| Column Chromatography | Silica gel, EtOAc/hexane (20-50%) | 80-95 | >95% | Lab to pilot scale | Product decomposition on silica |
| Recrystallization | Ethanol, methanol, or hexane | 70-90 | >98% | All scales | Low solubility, oiling out |
| Distillation | Reduced pressure, 80-120°C | 85-95 | >90% | Industrial scale | Thermal decomposition |
| Preparative HPLC | C18 column, MeCN/H2O gradient | 75-90 | >99% | Analytical to small scale | Cost, limited throughput |
| Sublimation | 60-80°C, reduced pressure | 60-80 | >95% | Small scale only | Limited applicability |
| Extraction/Washing | Organic/aqueous partitioning | 90-98 | 85-95% | All scales | Emulsion formation |
The development of stereoselective methods for cyclobutanone synthesis represents a significant advancement in the field, enabling access to enantiomerically enriched products that are essential for biological and medicinal applications [2] [9] [16] [22].
Chiral Lewis Acid Catalysis
Chiral Lewis acid catalyzed approaches have emerged as particularly powerful tools for the asymmetric synthesis of cyclobutanone derivatives [2]. The use of chiral oxazaborolidinium ion catalysts in tandem cyclopropanation and semipinacol rearrangement sequences has achieved remarkable levels of enantio- and diastereoselectivity [2].
These transformations typically employ α-silyloxyacroleins as substrates, which undergo cyclopropanation with α-alkyl or α-aryl diazoesters in the presence of the chiral catalyst [2]. The resulting cyclopropane intermediates subsequently undergo semipinacol rearrangement to afford α-silyloxycyclobutanones with quaternary stereocenters [2]. Enantioselectivities up to 98 percent and diastereoselectivities exceeding 20:1 have been achieved using this methodology [2].
The high selectivity observed in these transformations arises from the rigid coordination environment provided by the chiral catalyst, which effectively controls the facial approach of the diazo component during the cyclopropanation step [2]. The subsequent rearrangement proceeds with complete retention of stereochemical information, ensuring that the selectivity established in the initial cyclopropanation is preserved in the final cyclobutanone product [2].
Chiral Auxiliary-Controlled Synthesis
The use of chiral auxiliaries represents an alternative approach for achieving stereoselective cyclobutanone synthesis [22]. Chiral keteniminium salt-mediated [2+2] cycloadditions have demonstrated excellent enantioselectivities for the formation of α-aminocyclobutanones [22].
These transformations involve the reaction of chiral keteniminium salts derived from N-tosylsarcosinamide with various alkenes [22]. The cycloaddition proceeds with high cis-selectivity and excellent enantiocontrol, providing α-aminocyclobutanones with enantioselectivities ranging from 68 to 98 percent [22]. The chiral auxiliary can be subsequently removed through standard hydrolytic procedures, providing access to the free cyclobutanone products [22].
Asymmetric Photocatalysis
Recent developments in asymmetric photocatalysis have opened new avenues for the stereoselective synthesis of cyclobutanone derivatives [4]. These approaches typically employ chiral iridium-based photocatalysts to mediate enantioselective [2+2] cycloadditions between electron-rich and electron-poor alkenes [4].
The photocatalytic approach offers several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to access substitution patterns that may be challenging to achieve through thermal methods [4]. Enantioselectivities ranging from 70 to 95 percent have been reported for various substrate combinations [4].
Kinetic Resolution Strategies
Kinetic resolution of racemic cyclobutanone derivatives provides an alternative strategy for accessing enantiomerically enriched products [18]. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to the kinetic resolution of racemic allyl cyclobutanone carboxylates [18].
These transformations employ chiral phosphine ligands to achieve selective reaction of one enantiomer of the racemic starting material, leaving the other enantiomer unchanged [18]. The methodology has demonstrated excellent enantioselectivities for the recovered starting material and high enantiopurities for the alkylation products [18].
Memory of Chirality Effects
The stereospecific ring contraction of chiral pyrrolidines represents a unique approach for stereoselective cyclobutanone synthesis that relies on memory of chirality effects [9]. This methodology enables the transfer of stereochemical information from the starting pyrrolidine to the cyclobutanone product without erosion of enantiomeric purity [9].
The transformation proceeds through a 1,4-biradical intermediate that retains the stereochemical memory of the starting material [9]. This phenomenon allows access to enantiomerically pure cyclobutanone derivatives with excellent stereocontrol, even when achiral reagents are employed in the ring contraction step [9].
| Table 5: Stereoselective Synthetic Approaches | |||||
|---|---|---|---|---|---|
| Approach | Catalyst/Auxiliary | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Typical Yield (%) | Substrate Scope |
| Chiral Lewis Acid Catalysis | Chiral oxazaborolidinium | 85-98 | >20:1 | 70-91 | α-Silyloxyacroleins |
| Chiral Auxiliary-Controlled | Chiral keteniminium salt | 68-98 | 10:1-20:1 | 60-85 | Various alkenes |
| Asymmetric Photocatalysis | Chiral iridium complex | 70-95 | 5:1-15:1 | 45-80 | Cinnamate derivatives |
| Kinetic Resolution | Chiral palladium complex | 85-99 | Variable | 40-60 | Racemic cyclobutanones |
| Stereospecific Ring Contraction | Achiral iodonitrene | >99 (memory of chirality) | >20:1 | 25-70 | Chiral pyrrolidines |
| Enantioselective Reduction | Chiral CBS catalyst | 90-99 | >10:1 | 85-95 | Prochiral cyclobutanones |
The translation of laboratory-scale cyclobutanone synthesis to industrial production presents numerous challenges that must be carefully addressed to achieve economically viable processes [23] [24] [25] [26].
Economic Factors
The economic viability of industrial cyclobutanone production is significantly influenced by raw material costs, which typically represent a substantial portion of the overall production expenses [24] [26]. The specialty nature of many starting materials required for cyclobutanone synthesis often results in higher costs compared to commodity chemicals [24].
Energy requirements represent another major economic consideration, as many cyclobutanone synthetic routes require elevated temperatures or specialized reaction conditions [23] [25]. Process intensification strategies, including the use of microreactor technology and continuous flow processes, offer potential solutions for reducing energy consumption while maintaining high product quality [25].
Catalyst costs can represent a significant economic burden, particularly for methods employing precious metal catalysts such as gold or palladium complexes [11] [24]. The development of catalyst recycling strategies and the exploration of alternative catalyst systems represent important areas for cost reduction [24].
Process Safety and Environmental Considerations
Industrial cyclobutanone production must address significant safety concerns related to the handling of reactive intermediates and potentially hazardous reagents [15] [24]. Many synthetic routes involve the generation of highly reactive species such as ketenes or carbenes, which require specialized equipment and handling procedures [6].
Environmental considerations include the generation of organic solvent waste and the potential for heavy metal contamination from catalyst residues [24] [25]. The implementation of green chemistry principles, including solvent recycling and the development of more environmentally benign synthetic routes, represents an important area for industrial development [25].
Scalability Challenges
The inherent reactivity of cyclobutanone products presents unique challenges for large-scale synthesis and handling [24]. The ring strain present in these compounds makes them susceptible to polymerization and decomposition reactions, particularly under the elevated temperatures often employed in industrial processes [23].
Heat transfer limitations in large-scale reactors can lead to local overheating and product decomposition, necessitating the use of specialized reactor designs and heat transfer systems [23]. Continuous flow processes offer potential advantages in this regard, providing better heat transfer characteristics and more precise temperature control [17].
Quality Control and Product Stability
Industrial production requires robust quality control procedures to ensure consistent product quality and purity [24]. The development of analytical methods suitable for process monitoring and quality control represents an important aspect of industrial implementation [26].
Product stability during storage and transportation presents additional challenges, as cyclobutanone derivatives may be susceptible to hydrolysis, oxidation, or thermal decomposition [27] [24]. The development of appropriate stabilization strategies and packaging systems is essential for maintaining product quality throughout the supply chain [27].
Regulatory Considerations
The regulatory landscape for specialty chemicals continues to evolve, with increasing emphasis on environmental impact and worker safety [24]. Industrial producers must maintain compliance with current regulations while anticipating future regulatory changes that may impact production processes [24].
The specialty nature of cyclobutanone derivatives often means that regulatory approval for new applications or markets can be time-consuming and expensive [24]. Early engagement with regulatory authorities and comprehensive safety and environmental testing are essential components of successful industrial development [24].
| Table 4: Industrial Production Considerations | |||
|---|---|---|---|
| Production Aspect | Current Status | Optimization Strategies | Economic Impact |
| Raw Material Cost | Moderate to high | Alternative starting materials | High - affects overall economics |
| Energy Requirements | Significant heating/cooling | Process intensification | Moderate - energy costs |
| Safety Considerations | Handling of toxic/corrosive materials | Safer reagent substitution | High - regulatory compliance |
| Waste Generation | Organic solvents, metal salts | Solvent recycling, green chemistry | Moderate - disposal costs |
| Catalyst Requirements | Expensive precious metals | Catalyst recycling, alternatives | High - catalyst costs |
| Equipment Needs | Specialized reactors | Continuous flow processes | Moderate - capital investment |
| Scalability | Pilot to small commercial | Modular plant design | High - market accessibility |
| Product Stability | Stable under proper storage | Stabilizer addition | Low - storage costs |
Irritant